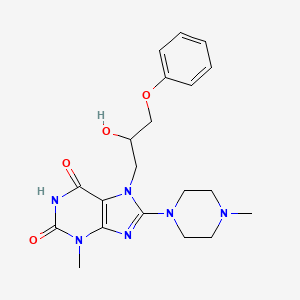
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity and Potential Psychotropic Activity
Research into derivatives of purine-2,6-dione, similar to the specified compound, has been aimed at exploring their affinities for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) due to potential psychotropic activities. One study designed a new series of compounds as potential ligands for these receptors, with the goal of identifying new treatments for psychiatric disorders. Selected compounds displayed antidepressant-like and anxiolytic-like activities in animal models, indicating their potential as novel therapeutic agents (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another study in the realm of purine-2,6-dione derivatives investigated the analgesic and anti-inflammatory properties of newly synthesized compounds. These compounds showed significant activity in in vivo models, highlighting their potential as a new class of analgesic and anti-inflammatory agents. The study suggests that further evaluation of these compounds' pharmacological properties is warranted to fully understand their therapeutic potential (Zygmunt et al., 2015).
Cardiovascular Activity
Compounds related to the specified chemical structure were also synthesized and evaluated for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Some derivatives exhibited strong prophylactic antiarrhythmic activity and hypotensive effects, further supporting the diverse potential of these compounds in medicinal applications (Chłoń-Rzepa et al., 2004).
Molecular Diversity and Chemical Synthesis
Research has also focused on the synthesis and molecular diversity of compounds related to purine-2,6-dione, aiming at developing new molecules with potential therapeutic applications. For example, the L-proline-catalyzed, three-component reactions involving compounds like 4-hydroxycoumarin and aldehyde with 3-aminopyrazole or 1,3-dimethyl-6-aminouracil have been explored to create novel molecules with possible medicinal value (Bharti & Parvin, 2015).
Eigenschaften
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-23-8-10-25(11-9-23)19-21-17-16(18(28)22-20(29)24(17)2)26(19)12-14(27)13-30-15-6-4-3-5-7-15/h3-7,14,27H,8-13H2,1-2H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHMZBGJSICJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


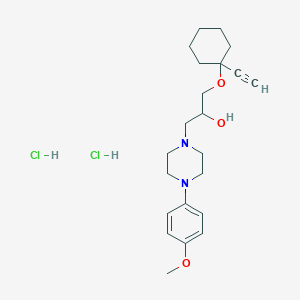
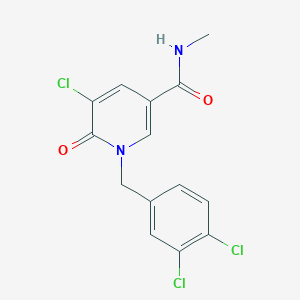
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)
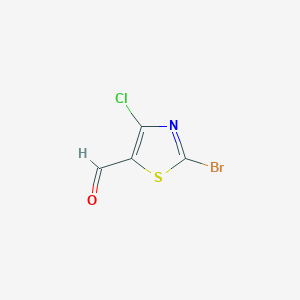
![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)
![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956796.png)
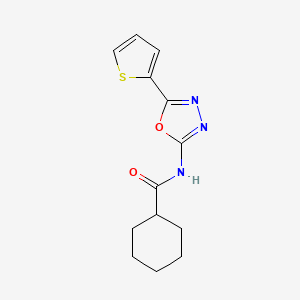
![3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2956799.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)
![2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile](/img/structure/B2956803.png)
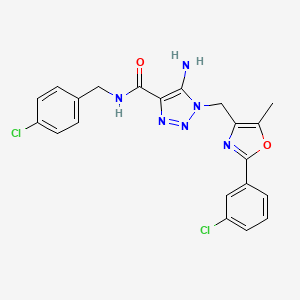
![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)
